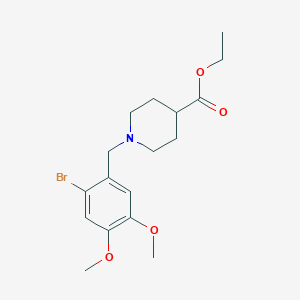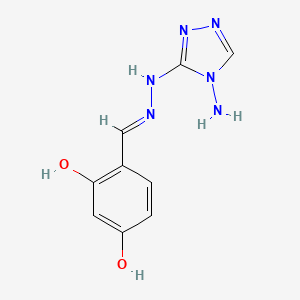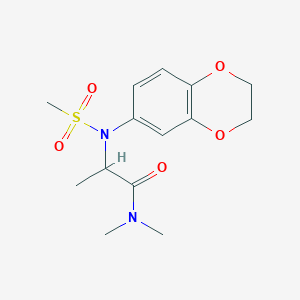methanol](/img/structure/B6086103.png)
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The compound's unique structure and mechanism of action make it a promising candidate for various applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves its binding to the catalytic domain of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, thereby inhibiting its activity. [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol activity by [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is its specificity towards [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, which makes it a valuable tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in scientific research. One area of interest is its use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another potential application is its use as a tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. Further research is needed to explore the compound's full potential and limitations in these areas.
Synthesemethoden
The synthesis of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves several steps, starting from the reaction of 4-chlorobenzaldehyde with 4-methylpiperazine to form 4-(4-chlorobenzyl)-1-methylpiperazine. The subsequent reaction with 3-nitro-4-aminophenol yields the intermediate compound, which is then reduced to [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is its use as a [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol inhibitor, which has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-8-10-22(11-9-21)17-7-4-14(12-16(17)20)18(23)13-2-5-15(19)6-3-13/h2-7,12,18,23H,8-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQMONFNDCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)
![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)

![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)